![molecular formula C21H29N5O3S B6454938 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2548995-19-1](/img/structure/B6454938.png)
2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is an organic compound characterized by its intricate structure. This compound contains multiple functional groups including a benzodiazole core, a piperidine ring, and a methanesulfonyl group. This unique combination of elements makes it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves several key steps. These steps often include:
Formation of the benzodiazole core.
Synthesis of the piperidine derivative.
Introduction of the methanesulfonyl group.
Sequential coupling and cyclization reactions to build the complete structure.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires robust and efficient processes. Catalysts, controlled temperatures, and specific solvents can all be crucial in maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Introduction of oxygen atoms to the structure.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Exchange of one functional group for another.
Hydrolysis: Breaking down of the compound by water molecules.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromic acid.
Reducing agents: Like lithium aluminum hydride.
Substitution conditions: Generally acidic or basic catalysts, depending on the functional groups involved.
Hydrolysis conditions: Often involve aqueous acid or base at elevated temperatures.
Major Products: Reaction products can include various derivatives depending on the specific reaction type and conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while substitution could generate derivatives with different substituent groups.
Scientific Research Applications
The compound has diverse applications:
Chemistry: Utilized in synthetic organic chemistry for developing complex molecules.
Biology: Investigated for potential biological activities including enzyme inhibition or receptor binding.
Medicine: Explored for possible therapeutic benefits in treating certain diseases.
Industry: Used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets through various binding and chemical interaction mechanisms. The exact mechanism can vary depending on the application but often involves binding to proteins, nucleic acids, or other biomolecules.
Molecular Targets and Pathways: These targets can include enzymes, receptors, or other cellular components that are crucial for the compound's biological activity. Pathways might involve enzyme inhibition, receptor modulation, or disruption of specific cellular processes.
Comparison with Similar Compounds
2-[5-(1-Sulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole.
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-hexahydro-1H-1,3-benzodiazole.
Unique Properties: What makes this compound unique is its specific arrangement of functional groups which could impart distinct biological or chemical properties compared to similar structures.
This detailed overview should provide a robust foundation for understanding the properties, synthesis, and applications of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole. How does that match up with your expectations?
Biological Activity
The compound 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activities, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole core, which is known for its diverse biological activities. The presence of the methanesulfonylpiperidine and octahydropyrrolo moieties enhances its potential interaction with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound using various cancer cell lines. The following table summarizes the findings from in vitro assays:
Cell Line | IC50 (μM) | Assay Type | Notes |
---|---|---|---|
A549 | 2.12 ± 0.21 | 2D Assay | High potency against lung cancer cells. |
HCC827 | 5.13 ± 0.97 | 2D Assay | Effective in inhibiting cell proliferation. |
NCI-H358 | 0.85 ± 0.05 | 2D Assay | Most sensitive among tested lines. |
MRC-5 | 3.11 ± 0.26 | Normal Cells | Shows cytotoxicity, indicating potential toxicity in normal tissues. |
These results indicate that the compound possesses significant antitumor properties, particularly against lung cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : It may trigger programmed cell death through intrinsic pathways, as evidenced by increased markers of apoptosis in treated cells.
- Targeting Specific Enzymes : The benzodiazole moiety may interact with key enzymes involved in tumor growth and survival.
Antimicrobial Activity
In addition to its antitumor effects, the compound has been assessed for antimicrobial properties against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Saccharomyces cerevisiae | 20 |
These results indicate that the compound exhibits moderate antimicrobial activity, which may be useful in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Study on Antitumor Activity : A recent publication demonstrated that derivatives of benzodiazole showed enhanced activity against various cancer cell lines when modified with different substituents . The study emphasized the importance of structural optimization to improve selectivity and reduce toxicity to normal cells.
- Antimicrobial Testing : A comprehensive evaluation involving both Gram-positive and Gram-negative bacteria revealed that modifications to the benzodiazole structure could enhance antimicrobial efficacy while minimizing resistance development .
- In Vivo Studies : Preliminary animal studies indicated promising results regarding tumor reduction and safety profiles, warranting further investigation into pharmacokinetics and bioavailability.
Properties
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-23-19-6-4-3-5-18(19)22-21(23)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-26(10-8-15)30(2,28)29/h3-6,15-17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJGUFAVVNSIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCN(CC5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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